molecular formula C18H19N3O B11640076 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B11640076
M. Wt: 293.4 g/mol
InChI Key: DZJXHIGVKSOLSZ-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. Common methods include:

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve large-scale condensation reactions using automated reactors. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic.

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is unique due to its specific imidazo[1,2-a]pyridine scaffold, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide

InChI

InChI=1S/C18H19N3O/c1-13(2)11-18(22)19-15-8-6-14(7-9-15)16-12-21-10-4-3-5-17(21)20-16/h3-10,12-13H,11H2,1-2H3,(H,19,22)

InChI Key

DZJXHIGVKSOLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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